
5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid
Overview
Description
5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid is a chemical compound with the CAS Number: 2096341-69-2. Its molecular weight is 214.99 . The IUPAC name for this compound is 5-fluoro-2-(2-methoxyethoxy)-4-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BFNO4/c1-14-2-3-15-8-4-6(9(12)13)7(10)5-11-8/h4-5,12-13H,2-3H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid were not found in the search results, boronic acids are generally known to participate in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.99 . It is recommended to be stored in a freezer .Scientific Research Applications
Fluorescence Quenching and Spectroscopy
- Boronic acid derivatives, including those similar to 5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid, have been studied for their fluorescence quenching properties. In particular, 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, which are structurally related, have been investigated for their fluorescence quenching in alcohol environments using aniline as a quencher. These studies contribute to understanding the fluorescence properties and potential applications of boronic acid derivatives in spectroscopic analysis (Geethanjali et al., 2015), (Geethanjali et al., 2015).
Applications in Organic Synthesis
- Novel boronic acid catalysts, including derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, have been synthesized for applications in organic synthesis, such as direct amide formation between carboxylic acids and amines. These catalysts demonstrate enhanced reactivity under ambient conditions, indicating the potential of boronic acid derivatives in facilitating organic reactions (Arnold et al., 2008).
Energy Storage and Electrochemical Applications
- Boron-based compounds, including those structurally similar to 5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid, have been explored for their applications in energy storage, particularly in fluoride shuttle batteries. The study of these compounds' interactions with electrolytes and their impact on battery performance offers insights into the potential use of boronic acid derivatives in electrochemical applications (Kucuk & Abe, 2020).
Binding Interactions with Sugars
- The binding interaction of boronic acid derivatives with sugars has been investigated, demonstrating the impact of structural changes in sugars on binding affinity. These studies are significant in understanding the biochemical interactions of boronic acids with biological molecules, which can have implications in medical and biological research (Bhavya et al., 2016).
Synthesis and Characterization in Chemistry
- Research on the synthesis, evaluation, and application of boronic acid derivatives, including fluoro-substituted compounds, contributes to the field of synthetic chemistry. These studies focus on understanding the properties, reactivity, and potential applications of these compounds in various chemical processes (Sutherland & Gallagher, 2003).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis, including the synthesis of many pharmaceuticals .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (typically palladium), in a process known as transmetalation . The metal catalyst is then involved in oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
In general, boronic acids and their derivatives can influence a wide range of biochemical pathways through their involvement in the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 21499 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
As a boronic acid derivative, it can be involved in the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds . This can potentially lead to a wide range of effects depending on the specific context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid. For instance, the compound is typically stored in a freezer, suggesting that it may be sensitive to temperature . Additionally, the Suzuki-Miyaura cross-coupling reactions in which boronic acids are typically involved can be influenced by various factors, including the choice of catalyst, base, and solvent, as well as reaction temperature and time .
properties
IUPAC Name |
[5-fluoro-2-(2-methoxyethoxy)pyridin-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO4/c1-14-2-3-15-8-4-6(9(12)13)7(10)5-11-8/h4-5,12-13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXCOQTYJCGMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OCCOC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187464 | |
| Record name | Boronic acid, B-[5-fluoro-2-(2-methoxyethoxy)-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid | |
CAS RN |
2096341-69-2 | |
| Record name | Boronic acid, B-[5-fluoro-2-(2-methoxyethoxy)-4-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-fluoro-2-(2-methoxyethoxy)-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-Methyl-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B3060209.png)
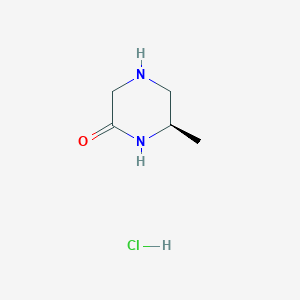
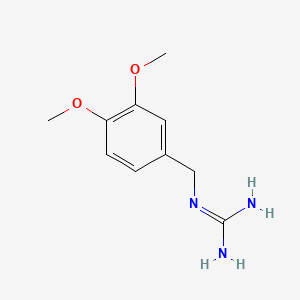
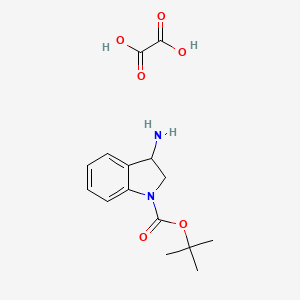




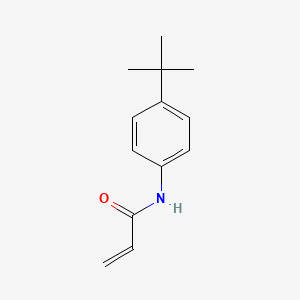

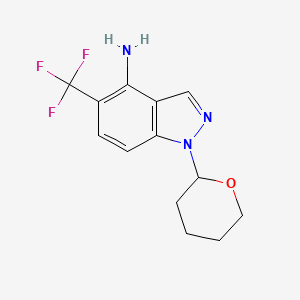
![Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride](/img/structure/B3060229.png)

